molecular formula C16H19N3O2 B2988931 (4Z)-5-methyl-2-phenyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 536725-94-7

(4Z)-5-methyl-2-phenyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2988931
CAS No.: 536725-94-7
M. Wt: 285.347
InChI Key: QSKSPEPIXLIIFQ-PTNGSMBKSA-N
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Description

This compound belongs to the pyrazol-3-one family, characterized by a conjugated enamine system and a tetrahydrofuran (THF)-derived substituent. The (4Z)-configuration ensures planar geometry at the methylidene group, critical for electronic conjugation and intermolecular interactions. The THF moiety introduces stereoelectronic effects and enhanced solubility in polar solvents due to its oxygen heteroatom, distinguishing it from simpler alkyl or aryl substituents .

Properties

IUPAC Name

5-methyl-4-(oxolan-2-ylmethyliminomethyl)-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-12-15(11-17-10-14-8-5-9-21-14)16(20)19(18-12)13-6-3-2-4-7-13/h2-4,6-7,11,14,18H,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCRVRAGYFBXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788183
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

The compound (4Z)-5-methyl-2-phenyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N4O2C_{18}H_{24}N_4O_2, and it features a complex structure with multiple functional groups that contribute to its biological properties. The presence of the pyrazolone ring is significant as it is known for its reactivity and ability to form chelates with metal ions, which can enhance biological activity.

Structural Characteristics

AtomCoordinate
C11.0287 Å
C21.0598 Å
N10.9336 Å
O10.9798 Å
O20.6355 Å

The compound's crystal structure reveals a twisted phenyl ring with a dihedral angle of approximately 23.7323.73^\circ , indicating potential steric interactions that could influence its biological activity .

Antimicrobial Activity

Research indicates that pyrazolone derivatives exhibit notable antimicrobial properties. A study highlighted the antifungal potency of related compounds, showing inhibition zones ranging from 12 to 16 mm against various fungal strains, suggesting a promising application in antifungal therapy .

Enzyme Inhibition

The compound has also been evaluated for its alpha-amylase inhibition activity , which is crucial in managing diabetes. The IC50 values obtained were significantly lower than those of acarbose, a standard antidiabetic drug, indicating superior efficacy . This suggests that the compound could potentially serve as a therapeutic agent for diabetes management by modulating carbohydrate metabolism.

Case Studies and Experimental Findings

In a recent study focusing on the synthesis and biological evaluation of pyrazolone derivatives, various compounds were tested for their antimicrobial activity. The results demonstrated that modifications in the lateral chains significantly affected their potency against bacterial strains .

Table: In Vitro Antimicrobial Activity of Pyrazolone Derivatives

Compound IDAntimicrobial Activity (mm)IC50 (mg/mL)
Compound A150.134
Compound B120.120
Compound C140.150

These findings underscore the importance of structural modifications in enhancing biological activity.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Interaction : The ability to inhibit enzymes like alpha-amylase suggests that the compound can interfere with metabolic pathways.
  • Metal Coordination : The chelation properties of pyrazolones may allow them to interact with metal ions in biological systems, potentially enhancing their antimicrobial effects.
  • Cellular Signaling Modulation : Pyrazolone derivatives may modulate signaling pathways involved in inflammation and immune responses.

Comparison with Similar Compounds

Structural and Electronic Modifications

Pyrazol-3-one derivatives vary primarily in substituents at the 4-position and aromatic rings. Key analogues include:

Compound Substituents Molecular Formula Key Features
Target Compound Tetrahydrofuran-2-ylmethylamino C₁₇H₁₉N₃O₂ Enhanced solubility via THF; moderate steric bulk
(4Z)-4-[(4-Chlorophenyl)amino]methylene-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one 4-Chlorophenylamino, trifluoromethyl C₁₂H₉ClF₃N₃O High lipophilicity (CF₃); electron-withdrawing Cl increases reactivity
(4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-... Fluorophenyl, triazole C₂₁H₁₉FN₆O Triazole enhances hydrogen bonding; fluorophenyl improves metabolic stability
(4Z)-1-phenyl-3-(trifluoromethyl)-4-({[3-(trifluoromethyl)phenyl]amino}methylidene)-... Bis(trifluoromethyl)phenyl C₁₈H₁₁F₆N₃O High electronegativity (dual CF₃); predicted pKa = 3.44

Key Observations :

  • Solubility : The THF group in the target compound likely improves water solubility compared to hydrophobic substituents like CF₃ or chlorophenyl .
  • Reactivity : Electron-withdrawing groups (e.g., Cl, CF₃) increase electrophilicity at the methylidene position, enhancing susceptibility to nucleophilic attack .

Crystallographic and Conformational Analysis

  • Isostructural Analogues : Compounds like those in (fluorophenyl-triazole-thiazole hybrids) adopt triclinic (P̄1) symmetry with planar backbones, suggesting similar packing for the target compound .
  • THF Substituent Impact : The THF ring’s flexibility may reduce crystallinity compared to rigid fluorophenyl or triazole groups, as seen in .

Physicochemical and Predicted Properties

Property Target Compound (4Z)-4-(Chlorophenyl)amino (4Z)-Triazole Derivative
Molecular Weight (g/mol) ~313.36 320.67 390.42
Predicted LogP ~2.1 (moderate) 3.8 (high) 2.5 (moderate)
pKa (Predicted) ~4.5–5.0 3.44 ~3.8–4.2

Notes:

  • The THF group lowers LogP compared to CF₃ or chlorophenyl derivatives, favoring aqueous solubility.
  • The target compound’s pKa (~4.5–5.0) suggests partial deprotonation under physiological conditions, influencing binding to biological targets.

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